molecular formula C21H20O4 B12933500 1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12933500
M. Wt: 336.4 g/mol
InChI Key: WQPRLHMSVPGCHK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The chromene ring structure allows for interactions with cellular receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl coumarin-3-carboxylate
  • 7-Hydroxy coumarin
  • 2-(Trifluoromethyl)-2H-chromene-3-carboxylate

Uniqueness

1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate stands out due to its unique combination of the chromene ring and the 4-ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

[1-(4-ethylphenyl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C21H20O4/c1-3-15-8-10-16(11-9-15)20(22)14(2)25-21(23)18-12-17-6-4-5-7-19(17)24-13-18/h4-12,14H,3,13H2,1-2H3

InChI Key

WQPRLHMSVPGCHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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